molecular formula C38H42N4O11 B12390170 CD147 degrader 1

CD147 degrader 1

Cat. No.: B12390170
M. Wt: 730.8 g/mol
InChI Key: HXOYUWKUTDAHIM-PWKARDCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CD147 degrader 1 involves several steps, including the synthesis of the PROTAC molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CD147 degrader 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

CD147 degrader 1 has several scientific research applications, including:

    Cancer Research: It is used to study the role of CD147 in tumor progression and metastasis.

    Immunology: The compound is used to explore the role of CD147 in immune evasion and regulation.

    Drug Development: this compound is used in the development of new drugs targeting CD147.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CD147 Degrader 1

This compound is unique in its mechanism of action as a PROTAC molecule. Unlike inhibitors that block CD147 function, this compound facilitates the degradation of CD147, leading to a more sustained and complete inhibition of its function. This makes it a promising therapeutic agent with potentially higher efficacy and lower resistance compared to traditional inhibitors .

Properties

Molecular Formula

C38H42N4O11

Molecular Weight

730.8 g/mol

IUPAC Name

methyl (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-5-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate

InChI

InChI=1S/C38H42N4O11/c1-21(30(45)40-20-19-39-25-9-5-8-24-29(25)33(48)42(32(24)47)26-10-11-28(44)41-31(26)46)7-6-15-36(3)27-14-17-37(35(50)53-36)16-12-23(34(49)51-4)13-18-38(27,37)52-22(2)43/h5-9,12,15,26-27,39H,10-11,13-14,16-20H2,1-4H3,(H,40,45)(H,41,44,46)/b15-6+,21-7+/t26?,27-,36+,37+,38-/m0/s1

InChI Key

HXOYUWKUTDAHIM-PWKARDCOSA-N

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

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